molecular formula C19H19NO4 B1393200 2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid CAS No. 1232691-23-4

2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid

Cat. No.: B1393200
CAS No.: 1232691-23-4
M. Wt: 325.4 g/mol
InChI Key: POZIYBSVYVDVDW-UHFFFAOYSA-N
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Description

2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid (CAS: 1232691-23-4) is a spirocyclic compound featuring a fused cyclopentane-isoquinoline core with a 2-furylmethyl substituent at the 2'-position and a carboxylic acid group at the 4'-position. This compound is structurally distinct due to its heteroaromatic furan ring, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

2-(furan-2-ylmethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c21-17-15-8-2-1-7-14(15)16(18(22)23)19(9-3-4-10-19)20(17)12-13-6-5-11-24-13/h1-2,5-8,11,16H,3-4,9-10,12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZIYBSVYVDVDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(C3=CC=CC=C3C(=O)N2CC4=CC=CO4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid is a complex organic compound belonging to the class of isoquinoline derivatives. Its unique spirocyclic structure and functional groups contribute to its significant biological activities, including potential antimicrobial and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C19_{19}H19_{19}NO4_4
  • Molecular Weight : 325.36 g/mol
  • CAS Number : 1285474-88-5

The compound features a furan ring, which is known for its reactivity and ability to participate in various chemical reactions. The spirocyclic framework enhances its structural complexity, potentially influencing its interaction with biological targets.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits notable antimicrobial activity. This activity is believed to stem from its ability to disrupt microbial cell membranes or inhibit essential enzymes involved in microbial metabolism.

Anticancer Activity

Research has suggested that this compound may possess anticancer properties. The mechanism of action could involve modulation of specific signaling pathways or interactions with cellular receptors that are crucial for cancer cell proliferation and survival.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with key molecular targets, such as:

  • Enzymes : Inhibition of enzymes critical for cellular functions.
  • Receptors : Binding to receptors involved in cell signaling pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

  • In Vitro Studies : Laboratory tests have demonstrated the compound's effectiveness against various bacterial strains, showcasing a broad spectrum of antimicrobial activity.
  • Cell Line Studies : Experiments using cancer cell lines have indicated that the compound can induce apoptosis (programmed cell death) in certain types of cancer cells, highlighting its potential as a therapeutic agent.
  • Comparative Studies : Research comparing this compound with other isoquinoline derivatives has revealed differences in potency and selectivity towards specific biological targets.

Data Table: Comparative Biological Activities

Compound NameBiological ActivityMechanism
This compoundAntimicrobial, AnticancerEnzyme inhibition, receptor modulation
2'-(Cyclopentyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acidModerate AntimicrobialCell membrane disruption
2'-(butan-2-yl)-1'-oxo-N-(pyridin-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamideEnhanced AnticancerTargeted receptor binding

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Purity Key Characteristics
Target Compound 2-Furylmethyl Not provided* - 1232691-23-4 - High hazard profile (aquatic toxicity, carcinogenicity)
2'-Cyclohexyl derivative Cyclohexyl C20H25NO3 327.42 1239843-15-2 - Low carcinogenicity risk; used in lab chemicals and manufacturing
2'-(2-Methoxyethyl) derivative Methoxyethyl C18H23NO4 317.4 1225071-39-5 >95% Enhanced polarity due to ether group; limited hazard data
2'-Benzyl derivative Benzyl C21H21NO3 335.4 1217531-04-8 >95% Discontinued; aromatic substituent increases steric bulk
2'-Cyclopentyl derivative Cyclopentyl C20H25NO3 327.42 1217512-27-0 - Discontinued; cyclopentane may introduce ring strain
2'-Isobutyl derivative Isobutyl Not provided - 1225071-45-3 - Limited data; branched alkyl group may reduce solubility

Structural and Functional Differences

  • Cyclohexyl/Cyclopentyl: Bulky aliphatic groups improve lipophilicity but may reduce aqueous solubility. Benzyl: Aromatic substituent enhances π-π stacking interactions but may elevate toxicity risks .
  • Methoxyethyl and benzyl derivatives lack detailed hazard data but are presumed safer based on structural trends .

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